molecular formula C14H16Cl3NO2 B5404851 (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride

(3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride

Cat. No.: B5404851
M. Wt: 336.6 g/mol
InChI Key: ZFUKSDMKWUVFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEBF and has a molecular formula of C16H17Cl2NO2. DEBF is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B) and has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Mechanism of Action

DEBF is a selective inhibitor of (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this compound, DEBF increases the levels of these neurotransmitters in the brain, which can improve cognitive function and motor coordination. DEBF also has antioxidant properties, which can protect neurons from oxidative damage.
Biochemical and Physiological Effects:
DEBF has been found to have a number of biochemical and physiological effects. It can increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. DEBF can also reduce the levels of reactive oxygen species, which can protect neurons from oxidative damage. Additionally, DEBF can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

DEBF has several advantages for use in lab experiments. It is a highly selective inhibitor of (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride and has been extensively studied for its neuroprotective effects. DEBF is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DEBF in lab experiments. It can be difficult to administer to animals due to its low solubility in water. Additionally, DEBF has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on DEBF. One area of research is the development of new formulations of DEBF that can improve its solubility and bioavailability. Another area of research is the study of DEBF in human clinical trials to determine its safety and efficacy in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of DEBF and its potential therapeutic applications in other neurological disorders.

Synthesis Methods

The synthesis of DEBF involves a multi-step process that begins with the reaction of 3,5-dichloro-2-ethoxybenzaldehyde with 2-furancarboxaldehyde in the presence of sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield the intermediate (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)carbinol. This intermediate is then treated with hydrochloric acid to produce the final product, (3,5-dichloro-2-ethoxybenzyl)(2-furylmethyl)amine hydrochloride.

Scientific Research Applications

DEBF has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. DEBF has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.

Properties

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2.ClH/c1-2-18-14-10(6-11(15)7-13(14)16)8-17-9-12-4-3-5-19-12;/h3-7,17H,2,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUKSDMKWUVFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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